Thiophene-Ethyl HDAC Inhibitors Achieve a 127-Fold Lower Cellular IC50 Than the Phenyl-Amide Control
In a head-to-head comparison within a single patent-defined series, final drug molecules synthesized from the (1-thiophen-2-yl-ethyl)-amine precursor (directly derived from the target hydroxylamine) demonstrated vastly superior antiproliferative activity. The most potent thiophene-ethyl derivative exhibited an IC50 of 0.01 μM, compared to 1.27 μM for the phenyl-based reference compound (US 5,369,108, Compound 3) [1].
| Evidence Dimension | Antiproliferative activity in HT-29 human colon carcinoma cells |
|---|---|
| Target Compound Data | IC50 = 0.01 μM (Example 2f; contains the (1-thiophen-2-yl-ethyl) moiety) |
| Comparator Or Baseline | IC50 = 1.27 μM (Control compound from US 5,369,108; contains a phenyl amide) |
| Quantified Difference | 127-fold lower IC50 (more potent) |
| Conditions | MTT assay; HT-29 cells cultured in RPMI 1640 with 2.5% FCS; 5-day compound incubation. |
Why This Matters
This 127-fold potency advantage directly translates to lower required dosing in cellular models, making the thiophene-ethyl hydroxylamine-derived series vastly superior for developing potent anticancer agents.
- [1] Grossmann A. et al. Thiophene hydroxamic acid derivatives. United States Patent Application Publication US 2004/0122079 A1. June 24, 2004. View Source
